2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
The synthesis of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of catalysts, specific temperature controls, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of fluorescent materials and organic sensitizers for solar cell applications.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2,3-diphenylquinoxaline
- 6,7-dimethoxyquinoxaline
- 2-methylquinoxaline These compounds share the quinoxaline core structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties. 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is unique due to its specific triazole and acetamide functionalities, which contribute to its distinct reactivity and potential applications .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYQLURVRQIENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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